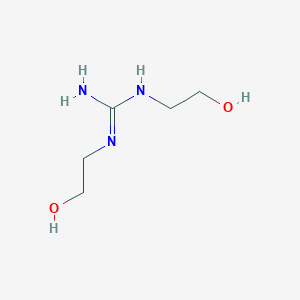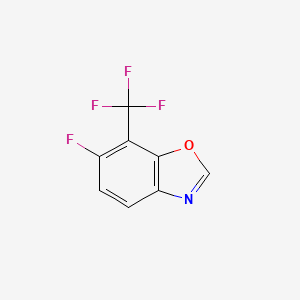
6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research. This compound is characterized by a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of quinolines or other heterocycles.
Aplicaciones Científicas De Investigación
6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death.
Comparación Con Compuestos Similares
6-Fluoroquinolines: Share the fluoro group at the 6th position but differ in the overall ring structure.
7-Trifluoromethylbenzoxazoles: Similar in having the trifluoromethyl group but may lack the fluoro substitution.
Fluoroquinolones: A broader class of compounds with similar antibacterial activity.
Uniqueness: 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H3F4NO |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H |
Clave InChI |
BHGMIAVMPNUENR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=CO2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)

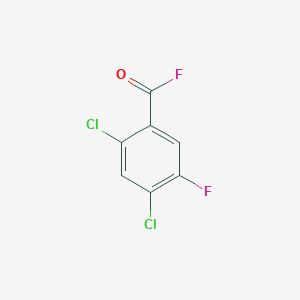
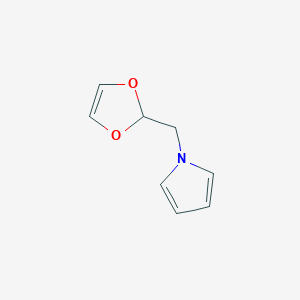

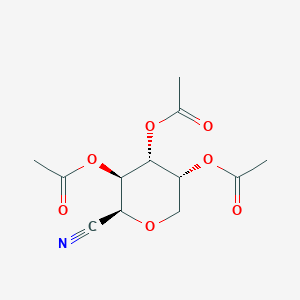
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
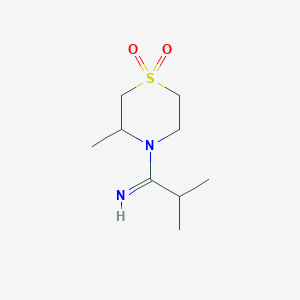
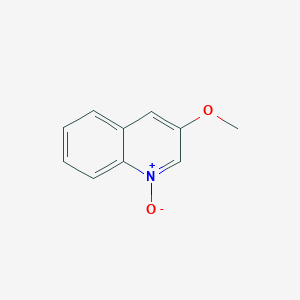
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
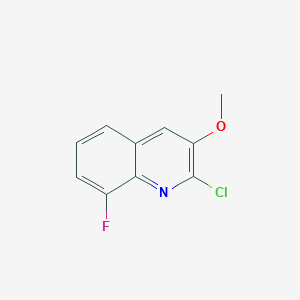
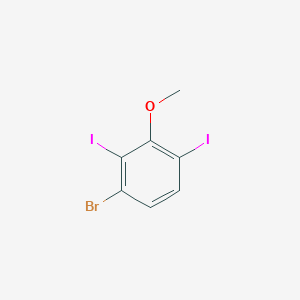
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
